4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride

Description

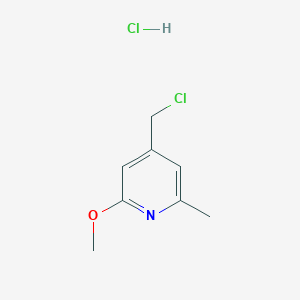

Chemical Structure:

4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is a pyridine derivative featuring a chloromethyl group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Molecular Weight:

198.70 g/mol (as reported in Enamine Ltd’s Building Blocks Catalogue) .

Applications: Pyridine derivatives are widely studied for their biological activities, including phosphodiesterase inhibition, antifungal properties, and antiarrhythmic effects .

Properties

IUPAC Name |

4-(chloromethyl)-2-methoxy-6-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-6-3-7(5-9)4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEARUFXPJJQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride typically involves the chloromethylation of 2-methoxy-6-methylpyridine. This can be achieved by reacting 2-methoxy-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(Hydroxymethyl)-2-methoxy-6-methylpyridine.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

- Substituted pyridine derivatives

- Hydroxymethyl pyridine

- Methyl pyridine

Scientific Research Applications

Organic Synthesis

4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is primarily employed as an intermediate in organic synthesis. It facilitates the creation of various pharmaceuticals and agrochemicals due to its reactivity:

- Nucleophilic Substitution Reactions: The chloromethyl group allows for substitution with nucleophiles, enabling the formation of diverse derivatives.

- Building Block for Complex Molecules: It serves as a foundational compound for synthesizing more complex structures in medicinal chemistry.

Medicinal Chemistry

The compound has shown potential in drug development, particularly through its interaction with cytochrome P450 enzymes:

- Inhibition of Cytochrome P450 Enzymes: Studies indicate that this compound can inhibit CYP1A2, which plays a crucial role in drug metabolism. This property is significant for developing drugs with specific pharmacokinetic profiles.

Agrochemical Development

In agrochemistry, this compound is utilized in the synthesis of pesticides and herbicides:

- Intermediate for Agrochemicals: Its reactivity allows it to be transformed into active ingredients for agricultural applications, enhancing crop protection against pests and diseases .

Data Tables

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2; affects drug metabolism |

| Toxicity Studies | Moderate toxicity; requires safety measures |

Case Study: Drug Metabolism

A study investigated the effects of this compound on CYP1A2 activity in vitro. The findings demonstrated significant inhibition, suggesting that this compound could be leveraged to modify the pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy while minimizing adverse effects.

Case Study: Agrochemical Synthesis

Research conducted on the synthesis of a new herbicide using this compound as an intermediate revealed promising results in terms of efficacy against common agricultural pests. The compound's ability to form stable derivatives was crucial in developing effective formulations.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, allowing it to react with nucleophiles to form new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of various compounds.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound enhances electrophilic reactivity compared to analogs with simple methyl or nitrile groups. This makes it more suitable for nucleophilic substitution reactions .

- The hydrochloride salt improves aqueous solubility compared to neutral analogs like 2-chloro-6-methoxy-4-methylpyridine.

Biological Activity Trends: Analogs with electron-withdrawing groups (e.g., nitrile in 2-chloro-6-methoxyisonicotinonitrile) may exhibit stronger antifungal activity due to increased electrophilicity . The target compound’s chloromethyl group could facilitate covalent binding to biological targets, a feature absent in dimethoxy or carboxylic acid derivatives.

Research Findings and Functional Insights

Crystallographic and Conformational Studies

Pyridine derivatives often exhibit planar or slightly distorted ring structures. For example, 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile (a structurally complex analog) adopts a planar conformation, critical for its phosphodiesterase inhibitory activity .

Notes and Limitations

Reactivity : The chloromethyl group in the target compound may necessitate specialized handling (e.g., inert atmosphere) to prevent hydrolysis or decomposition.

Biological Activity

4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- SMILES : CC1=CC(=CC(=N1)OC)CCl

- InChI : InChI=1S/C8H10ClNO/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5H2,1-2H3

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity

- The compound has shown potential antimicrobial properties against various pathogens. Studies have suggested that it may inhibit bacterial growth, particularly against strains of Staphylococcus aureus and E. coli.

- Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth, with some derivatives exhibiting MIC values as low as 62.5 µg/mL against E. coli .

-

Anti-inflammatory Properties

- Preliminary investigations suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

- Antiproliferative Effects

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on structural analogs:

- Interaction with Protein Targets : Similar compounds have been shown to interact with specific protein targets, potentially inhibiting their activity and leading to altered cell survival and proliferation patterns .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride with high purity?

- Methodological Answer : The compound is typically synthesized via chloromethylation of 2-methoxy-6-methylpyridine using formaldehyde and HCl in the presence of a catalyst like ZnCl₂. Key parameters include maintaining a reaction temperature of 60–80°C and stoichiometric control of HCl to avoid over-chlorination. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the pyridine ring. For example, the chloromethyl group (CH₂Cl) resonates at δ ~4.5 ppm in ¹H NMR, while the methoxy group appears as a singlet near δ ~3.8 ppm. Mass spectrometry (ESI-MS) confirms molecular weight (C₇H₉Cl₂NO, [M+H]⁺ = 202.04), and X-ray crystallography (if single crystals are obtainable) provides definitive bond-length and angle data .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling substitution with amines, thiols, or alkoxides. For example, reaction with piperidine in acetonitrile at 50°C yields 4-(piperidinylmethyl)-2-methoxy-6-methylpyridine. Kinetic studies recommend using polar aprotic solvents (e.g., DMF) and catalytic KI to accelerate SN2 mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., CYP1A2 inhibition vs. antimicrobial potential)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). To validate CYP1A2 inhibition, use human liver microsomes with a standard substrate like phenacetin and measure IC₅₀ values via HPLC. For antimicrobial studies, employ time-kill assays against Gram-positive bacteria (e.g., S. aureus ATCC 29213) with MIC determinations. Cross-validate results using structural analogs (e.g., 4-(Bromomethyl)-2-methoxy-6-methylpyridine) to isolate electronic effects .

Q. What strategies mitigate instability of the chloromethyl group during multi-step synthesis?

- Methodological Answer : The chloromethyl group is prone to hydrolysis under basic or aqueous conditions. Protect it by conducting reactions under inert atmospheres (N₂/Ar) and using anhydrous solvents. For example, in Suzuki-Miyaura couplings, replace aqueous bases with Cs₂CO₃ in THF. Alternatively, convert the chloride to a more stable intermediate (e.g., -CH₂OTs) before further functionalization .

Q. How does the compound’s regioselectivity in cross-coupling reactions compare to structurally related pyridines?

- Methodological Answer : The methoxy group at position 2 directs electrophilic substitution to position 4 or 6. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig), the chloromethyl group at position 4 can sterically hinder reactivity. Comparative studies with 2-methoxy-4-methylpyridine show lower yields (≤60%) for C–N bond formation due to competing side reactions. Optimize using bulky ligands (XPhos) and elevated temperatures (100°C) .

Notes for Experimental Design

- Contradiction Management : When replicating biological assays, standardize cell lines/microorganism strains and include positive controls (e.g., ciprofloxacin for antimicrobial tests).

- Scale-Up Challenges : Pilot continuous-flow synthesis to avoid exothermic side reactions during chloromethylation .

- Safety Protocols : Use explosion-proof equipment due to the compound’s reactivity with strong bases or oxidizers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.